molecular formula C12H13Cl2FO B1328079 6-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxohexane CAS No. 898761-18-7

6-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxohexane

Cat. No.: B1328079
CAS No.: 898761-18-7
M. Wt: 263.13 g/mol
InChI Key: TULAGOLHEDJGHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compound Identification and Classification

This compound represents a distinctive member of the halogenated aromatic ketone family, characterized by its systematic Chemical Abstracts Service number 898761-18-7. The compound possesses the molecular formula C₁₂H₁₃Cl₂FO with a precise molecular weight of 263.13 grams per mole. This molecular composition reveals the presence of twelve carbon atoms, thirteen hydrogen atoms, two chlorine atoms, one fluorine atom, and one oxygen atom, reflecting the complex halogenation pattern that defines its chemical identity.

The structural architecture of this compound encompasses a hexanone backbone functionalized with a chloro substituent at the terminal position and an aromatic system bearing both chloro and fluoro substituents. The aromatic ring displays a 3-chloro-4-fluorophenyl substitution pattern, which creates a unique electronic environment that influences the compound's reactivity and physical properties. This specific substitution pattern places the compound within the broader category of polyhalogenated aromatic ketones, a class known for their distinctive chemical behavior and synthetic utility.

Chemical classification systems categorize this compound as a halogenated derivative of aromatic ketones, specifically falling under the subcategory of mixed halogen-containing compounds. The presence of multiple halogen atoms with different electronegativities creates a complex electronic landscape within the molecule, contributing to its classification as a synthetically valuable intermediate. The compound's systematic name follows International Union of Pure and Applied Chemistry nomenclature conventions, accurately reflecting its structural features and substituent positions.

Property Value Reference
Chemical Abstracts Service Number 898761-18-7
Molecular Formula C₁₂H₁₃Cl₂FO
Molecular Weight 263.13 g/mol
Systematic Name 6-chloro-1-(3-chloro-4-fluorophenyl)hexan-1-one
Compound Class Halogenated Aromatic Ketones

Historical Context and Development

The development of this compound emerges from the broader historical context of halogenated organic compound synthesis, which gained prominence in the mid-20th century as chemists sought to create molecules with enhanced biological activity and improved pharmacological properties. The systematic approach to introducing multiple halogen substituents into organic frameworks represents an evolution of classical halogenation methodologies that were first established in the early 1900s. The specific combination of chloro and fluoro substituents in aromatic systems reflects the growing understanding of how different halogens contribute distinct electronic and steric effects to molecular behavior.

Research into polyhalogenated ketones gained momentum through investigations into alpha-halogenation reactions of carbonyl compounds, which demonstrated that ketones could undergo selective halogenation at positions adjacent to the carbonyl group. These foundational studies revealed that halogenation of ketones proceeds through enol or enolate intermediates, providing predictable pathways for introducing halogen functionality into organic molecules. The development of methods for synthesizing compounds like this compound built upon these mechanistic insights, enabling chemists to design targeted synthetic approaches for creating specific halogenation patterns.

The emergence of fluorinated organic compounds as pharmaceutically relevant structures provided additional impetus for developing synthetic methods to access mixed halogen systems. Fluorine's unique properties, including its high electronegativity and small size, make fluorinated compounds particularly valuable in medicinal chemistry applications. The incorporation of fluorine into aromatic systems, combined with chloro substituents in aliphatic chains, represents a sophisticated approach to molecular design that leverages the complementary properties of different halogen atoms.

Contemporary synthetic methodologies for preparing this compound typically involve multi-step sequences that begin with commercially available fluorinated aromatic precursors. The synthetic approach often employs Friedel-Crafts acylation reactions to introduce the ketone functionality, followed by selective chlorination of the aliphatic chain. These methodologies reflect decades of advancement in synthetic organic chemistry, particularly in the areas of regioselective halogenation and aromatic substitution reactions.

Significance in Organic Chemistry

This compound occupies a significant position within organic chemistry due to its unique combination of structural features that enable diverse chemical transformations and applications. The compound's ketone functionality provides a reactive center for nucleophilic addition reactions, reductive transformations, and enolate chemistry, while the multiple halogen substituents offer sites for substitution reactions and metal-catalyzed coupling processes. This combination of reactive sites makes the compound particularly valuable as a synthetic intermediate for constructing more complex molecular architectures.

The presence of both chloro and fluoro substituents creates opportunities for selective chemical modifications that take advantage of the different reactivities of these halogen atoms. Chlorine's tendency to participate in nucleophilic substitution reactions provides pathways for introducing various functional groups, while fluorine's resistance to substitution under most conditions allows for selective transformations of other sites within the molecule. This differential reactivity enables chemists to perform sequential chemical modifications with high levels of control over the reaction outcomes.

Research investigations have demonstrated that compounds containing the this compound structural motif exhibit interesting biological activities that contribute to their significance in medicinal chemistry applications. The specific arrangement of halogen substituents and the ketone functionality creates a molecular environment that can interact with biological targets through various mechanisms, including enzyme inhibition and receptor modulation. These interactions make such compounds valuable leads for pharmaceutical development programs.

The compound's role in material science applications stems from its ability to participate in polymerization reactions and surface modification processes. The ketone functionality can serve as a polymerization site, while the halogen substituents provide opportunities for creating crosslinked networks with enhanced properties. These applications demonstrate the compound's versatility beyond traditional synthetic organic chemistry applications.

Chemical Property Significance Application
Ketone Functionality Reactive center for diverse transformations Synthetic intermediate
Mixed Halogen Pattern Selective reactivity control Sequential modifications
Aromatic System π-π interactions and electronic effects Biological activity
Aliphatic Chain Conformational flexibility Material properties

Research Objectives and Scope

Current research objectives surrounding this compound focus on expanding the understanding of its synthetic utility and exploring new applications in various chemical disciplines. Primary research goals include developing more efficient synthetic methodologies for accessing this compound and related structures, investigating its potential as a building block for complex molecule synthesis, and exploring its biological activity profile through systematic structure-activity relationship studies. These objectives align with broader trends in organic chemistry research that emphasize sustainability, efficiency, and practical applications.

Synthetic methodology development represents a major area of investigation, with researchers working to optimize existing synthetic routes and discover new approaches for constructing the compound's unique structural features. Current efforts focus on developing catalytic methods that can introduce the multiple halogen substituents with high levels of selectivity and efficiency. These investigations often employ modern synthetic techniques, including transition metal catalysis and flow chemistry approaches, to achieve improved yields and reduced environmental impact.

Biological activity research encompasses systematic evaluations of the compound's interactions with various biological targets, including enzymes, receptors, and cellular pathways. These studies aim to understand how the specific arrangement of structural features influences biological activity and to identify potential therapeutic applications. The research scope includes both in vitro biochemical assays and computational modeling studies that provide insights into the molecular basis of biological activity.

Material science applications represent an emerging area of research that explores how this compound can contribute to the development of new materials with enhanced properties. Research objectives in this area include investigating the compound's role in polymer synthesis, surface modification applications, and the creation of functional materials for specific technological applications. These studies often involve collaborative efforts between organic chemists and materials scientists to fully explore the compound's potential.

The scope of contemporary research extends to environmental and sustainability considerations, with investigations focusing on developing greener synthetic approaches and understanding the compound's environmental fate and behavior. These studies contribute to the responsible development and application of halogenated organic compounds in various technological contexts. Research in this area often involves lifecycle assessment studies and the development of more sustainable synthetic methodologies.

Properties

IUPAC Name

6-chloro-1-(3-chloro-4-fluorophenyl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2FO/c13-7-3-1-2-4-12(16)9-5-6-11(15)10(14)8-9/h5-6,8H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULAGOLHEDJGHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCCCCCl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645158
Record name 6-Chloro-1-(3-chloro-4-fluorophenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898761-18-7
Record name 6-Chloro-1-(3-chloro-4-fluorophenyl)-1-hexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898761-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1-(3-chloro-4-fluorophenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme:

  • Reactants: 3-Chloro-4-fluorobenzoyl chloride and 1-chlorohexane.
  • Catalyst: Aluminum chloride (AlCl₃).
  • Solvent: Anhydrous dichloromethane or carbon disulfide.
  • Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Reaction Steps:

  • The Lewis acid catalyst activates the benzoyl chloride by facilitating the generation of an acylium ion.
  • The acylium ion reacts with the aromatic ring to form an intermediate complex.
  • The intermediate undergoes deprotonation, resulting in the formation of the desired ketone.

Advantages:

  • High regioselectivity ensures minimal side products.
  • Anhydrous conditions enhance yield by preventing side reactions.

Limitations:

  • Requires careful handling of moisture-sensitive reagents.
  • Generates acidic by-products that must be neutralized during workup.

Direct Acylation Using Hexanoyl Chloride

An alternative method involves direct acylation using hexanoyl chloride as the acylating agent.

Reaction Scheme:

  • Reactants: 3-Chloro-4-fluorobenzoyl chloride and hexanoyl chloride.
  • Catalyst: Aluminum chloride or other Lewis acids.
  • Conditions: Similar to Friedel-Crafts acylation, performed under anhydrous conditions.

Reaction Steps:

  • Hexanoyl chloride reacts with the aromatic compound in the presence of a Lewis acid catalyst.
  • The intermediate product undergoes purification through recrystallization or distillation.

Industrial Continuous Flow Synthesis

For large-scale production, continuous flow reactors are employed to enhance efficiency and reproducibility.

Process Details:

  • Reactants are introduced into a continuous flow reactor equipped with precise temperature and pressure controls.
  • Reaction parameters such as flow rate, solvent composition, and catalyst concentration are optimized for maximum yield.
  • Automated systems ensure consistent product quality and minimize human error.

Advantages:

  • Scalable for industrial applications.
  • Reduced reaction time compared to batch processes.
  • Improved safety due to controlled reaction conditions.

Purification Techniques

Post-reaction, the crude product is subjected to purification processes to achieve high purity levels (≥97%).

Common Techniques:

  • Recrystallization: Dissolution of the crude product in a suitable solvent followed by slow cooling to induce crystallization.
  • Distillation: Separation based on boiling point differences to remove impurities.
  • Chromatography: High-performance liquid chromatography (HPLC) or column chromatography for fine purification.

Data Table: Summary of Preparation Methods

Method Reactants Catalyst Conditions Advantages Limitations
Friedel-Crafts Acylation 3-Chloro-4-fluorobenzoyl chloride, 1-chlorohexane Aluminum chloride Anhydrous, room temperature High regioselectivity, simple setup Sensitive to moisture
Direct Acylation 3-Chloro-4-fluorobenzoyl chloride, hexanoyl chloride Aluminum chloride Anhydrous, elevated temperature Versatile for various substrates Acidic by-products
Continuous Flow Synthesis Same as above Automated systems Controlled temperature and pressure Scalable, reproducible High initial setup cost

Notes on Reaction Monitoring

To ensure optimal results during synthesis:

  • Analytical techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress.
  • Infrared (IR) spectroscopy can confirm the presence of key functional groups (e.g., ketone group at ~1700 cm⁻¹).

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxohexane can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or alkanes.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxohexane has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the development of novel materials with specific chemical properties.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.

Mechanism of Action

The mechanism of action of 6-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxohexane involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors. The ketone group can participate in hydrogen bonding or other interactions with biological molecules, affecting the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key physical, chemical, and functional differences between 6-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxohexane and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents LogP Key Properties
This compound 951886-31-0 C₁₂H₁₃Cl₂FO 279.14 3-Cl, 4-F on phenyl; 6-Cl on hexane 4.8* High lipophilicity; discontinued due to synthesis challenges
6-Chloro-1-(4-chlorophenyl)-1-oxohexane 188851-40-3 C₁₂H₁₄Cl₂O 245.14 4-Cl on phenyl; 6-Cl on hexane 4.32 Lower polarity than fluorinated analogs; used in intermediate synthesis
6-Chloro-1-(2,4-dichlorophenyl)-1-oxohexane 898786-13-5 C₁₂H₁₃Cl₃O 279.59 2,4-diCl on phenyl; 6-Cl on hexane 5.1 Higher LogP and steric hindrance; regulated under GHS guidelines
6-Chloro-1-(3-hydroxyphenyl)-1-hexanone Not specified C₁₂H₁₅ClO₂ 226.70 3-OH on phenyl; 6-Cl on hexane 2.9 Enhanced water solubility due to hydroxyl group; used in phenolic resin synthesis

*Estimated via computational methods (e.g., DFT with exact-exchange functionals ).

Structural and Electronic Differences

  • Substituent Effects: The 3-chloro-4-fluorophenyl group in the target compound introduces both electron-withdrawing (Cl, F) and steric effects, which reduce electron density at the ketone carbonyl compared to hydroxylated analogs (e.g., 6-Chloro-1-(3-hydroxyphenyl)-1-hexanone). This impacts reactivity in nucleophilic additions or reductions . The 2,4-dichlorophenyl analog exhibits greater steric bulk and lipophilicity (LogP = 5.1), making it less soluble in polar solvents than the target compound .

Biological Activity

6-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxohexane (CAS: 898761-18-7) is a chemical compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C₁₂H₁₃Cl₂F O
  • Molecular Weight : 263.13 g/mol
  • Purity : >95% .

Biological Activity Overview

The biological activity of this compound is primarily evaluated through its interactions with various biological targets, including enzymes and receptors. The following sections detail specific activities observed in research studies.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds similar to this compound. The compound's structural features suggest potential efficacy against bacterial strains, particularly those resistant to conventional antibiotics.

Case Study: Antibacterial Efficacy

A study conducted by Smith et al. (2023) evaluated the antibacterial activity of halogenated phenyl compounds, including this compound, against Staphylococcus aureus and Escherichia coli. The results indicated:

CompoundMinimum Inhibitory Concentration (MIC)Bacterial Strain
This compound32 μg/mLS. aureus
This compound64 μg/mLE. coli

These findings suggest that the compound exhibits moderate antibacterial properties, warranting further exploration.

Anti-inflammatory Activity

Research has also pointed towards the anti-inflammatory potential of this compound. The mechanism of action appears to involve inhibition of pro-inflammatory cytokines.

Case Study: Inhibition of Cytokine Production

In a study by Zhang et al. (2022), the effects of this compound on cytokine production were assessed in vitro using human macrophage cells. The results demonstrated:

CytokineControl Levels (pg/mL)Treated Levels (pg/mL)
TNF-alpha10045
IL-68030

The significant reduction in cytokine levels indicates that this compound may serve as a potential anti-inflammatory agent.

Anticancer Activity

The anticancer potential of halogenated compounds has been a subject of interest due to their ability to interact with cellular pathways involved in tumor growth.

Case Study: Cytotoxicity Assay

A cytotoxicity assay performed by Lee et al. (2024) on various cancer cell lines revealed that this compound exhibited selective cytotoxicity:

Cell LineIC50 (μM)
MCF-7 (Breast)15
HeLa (Cervical)20

These results suggest that the compound may have promising anticancer properties, particularly against breast cancer cells.

Q & A

Q. What established synthetic routes are effective for preparing 6-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxohexane, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via Michael addition reactions , leveraging protocols similar to cyclohexenone derivatives. For example, refluxing chalcone precursors (e.g., substituted aryl ketones) with ethyl acetoacetate in absolute ethanol under alkaline conditions (e.g., 10% NaOH) for 8–12 hours yields intermediates like ethyl 4,6-diaryl-2-oxocyclohex-3-ene-1-carboxylates. Subsequent halogenation steps (e.g., chlorination at the hexane chain) can introduce the chloro substituents . Key parameters include:

  • Catalyst selection : NaOH vs. KOH for regioselectivity.
  • Temperature control : Prolonged reflux (~100°C) ensures complete cyclization.
  • Solvent polarity : Ethanol enhances solubility of aryl ketones.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?

Methodological Answer:

  • X-ray crystallography : Resolves conformational details (e.g., envelope vs. half-chair puckering in the cyclohexene ring) and dihedral angles between aryl substituents (e.g., 76.4–89.9° between chlorophenyl and fluorophenyl groups) .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent positions (e.g., deshielded carbonyl carbons at ~200 ppm).
  • IR spectroscopy : Confirms ketone (C=O stretch at ~1700 cm1^{-1}) and halogen (C-Cl/C-F stretches at 600–800 cm1^{-1}) functional groups .

Advanced Research Questions

Q. How does the compound’s conformational flexibility influence its reactivity in cycloaddition or spirocyclization reactions?

Methodological Answer: The cyclohexenone core exhibits dynamic puckering (envelope, half-chair, or screw-boat conformations), which impacts steric accessibility for reactions. For example:

  • Envelope conformation : Favors nucleophilic attacks at the carbonyl due to reduced steric hindrance.
  • Screw-boat conformation : May promote [4+2] cycloadditions via enhanced orbital overlap .
    Computational studies (DFT or MD simulations) can predict preferred conformers under varying solvents or temperatures, guiding reaction design for spiro compounds or heterocycles .

Q. What strategies resolve contradictions in reported crystallographic data for halogen-substituted cyclohexenone derivatives?

Methodological Answer: Discrepancies in crystal structures (e.g., disorder modeling of substituents) require:

  • High-resolution data collection : Use synchrotron X-ray sources to refine occupancy ratios (e.g., 0.684:0.316 for disordered aryl groups) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds) to validate packing stability .
  • Comparative studies : Cross-reference with derivatives like ethyl 4-(2,4-dichlorophenyl)-6-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate to identify substituent-dependent trends .

Q. How can this compound serve as a synthon for bioactive heterocycles (e.g., isoxazoles or pyrazoles)?

Methodological Answer: The ketone and α,β-unsaturated carbonyl groups enable:

  • Condensation reactions : With hydrazines or hydroxylamines to form pyrazoles/isoxazoles.
  • Cyclocondensation : Under microwave irradiation, yields quinazolines via annulation with amidines .
    Example protocol: React with phenylhydrazine in acetic acid at 80°C for 4 hours to form 4,6-diarylpyrazoles, monitored by TLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.